N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a versatile chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of cost-effective raw materials and scalable reaction conditions. For instance, the use of aluminum trichloride as a catalyst and dimethylamine base formyl chloride in the reaction can lead to efficient production with high yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has a similar core structure but differs in the substituents on the oxadiazole ring.
3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has a similar structure but with a different position of the methylsulfonyl group.
Uniqueness
What sets N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)16(22)19-18-21-20-17(27-18)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHAIGQUZKKPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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